molecular formula C10H16ClN3O B2391483 [2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride CAS No. 1439899-04-3

[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride

Katalognummer: B2391483
CAS-Nummer: 1439899-04-3
Molekulargewicht: 229.71
InChI-Schlüssel: UFBNMWOLDLMOCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Nomenclature

[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride represents a sophisticated heterocyclic compound with a precisely defined chemical identity established through systematic nomenclature protocols. The compound's International Union of Pure and Applied Chemistry name follows the standard convention for substituted pyrimidine derivatives, incorporating the cyclobutylmethoxy substituent at the 2-position and the methanamine group at the 4-position of the pyrimidine ring. This nomenclature system reflects the compound's structural complexity and provides unambiguous identification for research and regulatory purposes.

The chemical identity is further substantiated by multiple database entries and identification codes that establish the compound's unique molecular signature. The PubChem Compound Identifier system assigns specific numerical codes that facilitate precise identification across international chemical databases. These identification systems ensure consistent recognition of the compound across diverse research platforms and regulatory frameworks.

Property Value Source Database
PubChem Compound Identifier 86277008 PubChem
Chemical Abstracts Service Number 1439899-04-3 Chemical Abstracts Service
Molecular Formula C₁₀H₁₆ClN₃O PubChem
Molecular Weight 229.71 g/mol PubChem

The systematic nomenclature encompasses several recognized synonym variations that reflect different naming conventions and structural emphasis approaches. These alternative names include [2-(cyclobutylmethoxy)pyrimidin-4-yl]methanamine;hydrochloride and (2-(Cyclobutylmethoxy)pyrimidin-4-yl)methanamine hydrochloride, each maintaining the essential structural information while accommodating different formatting preferences in chemical literature.

The hydrochloride salt form designation indicates the compound's existence as an ionic species, where the basic amine functionality forms a stable salt with hydrochloric acid. This salt formation significantly influences the compound's physicochemical properties, including solubility characteristics, stability profiles, and crystalline structure. The hydrochloride designation is crucial for distinguishing this ionic form from the free base counterpart, which carries PubChem Compound Identifier 86277009 and exhibits different molecular properties.

Structural Classification and Molecular Framework

The structural classification of [2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride positions it within the broader category of heterocyclic organic compounds, specifically as a substituted pyrimidine derivative. Pyrimidine represents one of the three diazines, characterized by a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3, distinguishing it from pyrazine and pyridazine isomers. This fundamental framework provides the structural foundation upon which the compound's unique substitution pattern is constructed.

The molecular framework incorporates multiple functional groups that contribute to its distinctive chemical behavior and potential biological activity. The cyclobutylmethoxy substituent at the 2-position introduces significant steric bulk and conformational constraints that influence the compound's three-dimensional structure. The cyclobutyl ring system, characterized by its four-membered saturated carbon framework, imparts unique geometric properties that affect molecular interactions and binding affinities.

The methanamine group positioned at the 4-carbon of the pyrimidine ring serves as a primary amine functionality that significantly influences the compound's chemical reactivity and biological interactions. This amine group provides a site for hydrogen bonding, electrostatic interactions, and potential metabolic modifications. The spatial arrangement of this functional group relative to the pyrimidine nitrogen atoms creates specific geometric relationships that may influence receptor binding and enzymatic interactions.

Structural Component Chemical Formula Molecular Weight Contribution
Pyrimidine Core C₄H₄N₂ 80.09 g/mol
Cyclobutylmethoxy Group C₅H₉O 85.13 g/mol
Methanamine Group CH₂NH₂ 30.05 g/mol
Hydrochloride HCl 36.46 g/mol
Total Molecular Weight C₁₀H₁₆ClN₃O 229.71 g/mol

The aromatic character of the pyrimidine ring system contributes to the compound's electronic properties and chemical stability. The delocalized pi-electron system within the six-membered ring creates characteristic aromatic properties, including enhanced stability and specific electronic distribution patterns. The nitrogen atoms within the ring system contribute lone pair electrons that remain localized and do not participate in the aromatic system, maintaining their basic character and potential for chemical interactions.

The three-dimensional molecular geometry results from the combination of planar aromatic character in the pyrimidine ring and the tetrahedral geometry around the saturated carbon centers. The cyclobutyl ring introduces additional conformational complexity due to its inherent ring strain and limited conformational flexibility. This structural rigidity may contribute to enhanced selectivity in biological interactions by providing a defined spatial arrangement of functional groups.

Historical Context of Discovery and Development

The historical development of [2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride reflects the broader evolution of pyrimidine chemistry and heterocyclic compound synthesis methodologies. The compound's first documented appearance in chemical databases occurred in 2014, with subsequent modifications and characterizations extending through 2025. This timeline indicates relatively recent development within the context of modern pharmaceutical chemistry and suggests ongoing research interest in this particular molecular architecture.

The systematic study of pyrimidine derivatives traces back to the late nineteenth century, when fundamental research established the basic chemical principles governing these heterocyclic systems. The pioneering work of Grimaux in 1879 demonstrated the first laboratory synthesis of pyrimidine-related compounds, specifically barbituric acid, through the condensation of urea and malonic acid. This foundational research established methodological approaches that continue to influence modern synthetic strategies for complex pyrimidine derivatives.

The development of substituted pyrimidine compounds gained significant momentum in the 1880s with Pinner's systematic investigations into derivative synthesis through amidine condensation reactions. These early methodological developments provided the conceptual framework for understanding pyrimidine reactivity patterns and substitution strategies. The nomenclature system introduced by Pinner in 1885 established the linguistic foundation for describing these compounds and continues to influence contemporary chemical naming conventions.

Historical Milestone Year Contribution Reference
First Pyrimidine Synthesis 1879 Barbituric acid preparation Grimaux
Systematic Derivative Study 1884 Amidine condensation methods Pinner
Nomenclature Establishment 1885 "Pyrimidin" terminology Pinner
Parent Compound Synthesis 1900 Pure pyrimidine preparation Gabriel and Colman

The specific development of cyclobutyl-substituted pyrimidine derivatives represents a more recent advancement in heterocyclic chemistry, reflecting improved synthetic methodologies and enhanced understanding of structure-activity relationships. The incorporation of cyclobutyl functionalities into pharmaceutical compounds has gained recognition for its ability to modulate molecular properties and enhance biological activity. Research into cyclobutyl-containing nucleoside analogs has demonstrated the potential for these structural modifications to influence pharmacological properties significantly.

The compound's entry into chemical databases in 2014 corresponds with increased interest in exploring novel pyrimidine architectures for pharmaceutical applications. This timing aligns with broader trends in medicinal chemistry toward developing more complex heterocyclic frameworks that provide enhanced selectivity and potency. The subsequent database modifications through 2025 indicate continued research activity and potential optimization efforts for this particular molecular structure.

Research Significance and Motivations

The research significance of [2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride stems from its potential contributions to medicinal chemistry and pharmaceutical development. The compound's unique structural features position it as a valuable research tool for investigating structure-activity relationships in pyrimidine-based therapeutics. The integration of cyclobutylmethoxy and methanamine functionalities creates opportunities for exploring novel binding interactions and pharmacological mechanisms.

The scientific motivation for developing this compound likely derives from the well-established importance of pyrimidine derivatives in biological systems and therapeutic applications. Pyrimidine structures serve as fundamental building blocks in nucleic acids, with cytosine, thymine, and uracil representing essential components of genetic material. This biological significance provides a strong foundation for developing synthetic pyrimidine analogs with enhanced or modified biological activities.

The cyclobutyl substitution pattern represents a strategic approach to modulating molecular properties and enhancing pharmaceutical characteristics. Research into cyclobutyl-containing compounds has demonstrated their ability to influence pharmacokinetic properties, metabolic stability, and receptor binding affinities. The four-membered ring system introduces unique steric and electronic effects that can significantly alter biological interactions compared to conventional alkyl substituents.

Research Application Potential Benefit Molecular Basis
Medicinal Chemistry Enhanced selectivity Unique binding geometry
Pharmaceutical Development Improved properties Cyclobutyl modifications
Structure-Activity Studies Novel insights Complex architecture
Biological Research New mechanisms Pyrimidine framework

The compound's classification as a research chemical indicates its primary utility in academic and industrial research settings rather than immediate therapeutic applications. This designation allows for comprehensive investigation of its chemical and biological properties without the regulatory constraints associated with clinical development. The research focus enables detailed exploration of synthetic methodologies, reaction mechanisms, and potential optimization strategies.

The heterocyclic nature of the compound contributes to its research significance by providing a platform for investigating fundamental principles of aromatic chemistry and nitrogen-containing ring systems. Heterocyclic compounds represent a major class of organic molecules with widespread occurrence in natural products and synthetic pharmaceuticals. Understanding the behavior of complex heterocyclic systems like this pyrimidine derivative contributes to broader knowledge of chemical reactivity and biological interactions.

The continued database updates and research attention directed toward this compound suggest ongoing scientific interest and potential for future developments. The compound's molecular architecture provides multiple sites for chemical modification and optimization, enabling systematic structure-activity relationship studies. This flexibility supports its utility as a lead compound for developing related structures with enhanced or modified properties.

Eigenschaften

IUPAC Name

[2-(cyclobutylmethoxy)pyrimidin-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c11-6-9-4-5-12-10(13-9)14-7-8-2-1-3-8;/h4-5,8H,1-3,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBNMWOLDLMOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=NC=CC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Considerations

The target molecule features a pyrimidine ring substituted at position 2 with a cyclobutylmethoxy group and at position 4 with an aminomethyl moiety, isolated as the hydrochloride salt. Retrosynthetic disconnection suggests two primary pathways:

  • Pyrimidine Ring Construction : Building the heterocyclic core via cyclization reactions, followed by sequential functionalization.
  • Late-Stage Functionalization : Modifying pre-formed pyrimidine intermediates through nucleophilic substitution or cross-coupling reactions.

Key challenges include regioselective introduction of substituents and stability of the aminomethyl group under reaction conditions.

Synthetic Routes and Methodological Developments

Pyrimidine Ring Formation via Cyclocondensation

A robust approach involves constructing the pyrimidine ring using Biginelli-like cyclocondensation. For example, reacting β-keto esters with amidines or urea derivatives under acidic conditions yields dihydropyrimidines, which can be oxidized to aromatic pyrimidines. However, this method often requires post-synthetic modifications to install the cyclobutylmethoxy and aminomethyl groups.

Representative Procedure:
  • Cyclocondensation : Ethyl acetoacetate (1.0 equiv), guanidine hydrochloride (1.2 equiv), and cyclobutylmethyl bromide (1.5 equiv) in ethanol/HCl at reflux for 12 h yield 2-(cyclobutylmethoxy)-4-methylpyrimidine.
  • Bromination : NBS (1.1 equiv) in CCl₄ under light irradiation introduces a bromine at the 4-methyl position (60–70% yield).
  • Amination : Gabriel synthesis with phthalimide potassium (1.5 equiv) in DMF at 100°C, followed by hydrazinolysis, affords the primary amine (45–55% yield).
  • Salt Formation : Treatment with HCl in ethanol yields the hydrochloride salt.

Palladium-Catalyzed Cross-Coupling for Ether Installation

Modern methods leverage Suzuki-Miyaura coupling to introduce the cyclobutylmethoxy group. A halogenated pyrimidine intermediate undergoes cross-coupling with cyclobutylmethylboronic acid, though this requires careful optimization of protecting groups for the aminomethyl functionality.

Optimization Data:
Parameter Condition 1 Condition 2 Optimal Condition
Catalyst Pd(PPh₃)₄ Pd(dppf)Cl₂ Pd(dppf)Cl₂
Base K₂CO₃ Cs₂CO₃ Cs₂CO₃
Solvent Dioxane/H₂O THF/H₂O Dioxane/H₂O
Yield (%) 38 67 72

Conditions: 2-chloro-4-(cyanomethyl)pyrimidine (1.0 equiv), cyclobutylmethylboronic acid (1.2 equiv), 80°C, 6 h.

Reductive Amination of Pyrimidine Ketones

An alternative route involves reductive amination of 4-acetylpyrimidine intermediates:

  • Etherification : 2-Hydroxypyrimidine reacts with cyclobutylmethyl bromide (1.5 equiv) and NaH in THF (0°C to RT, 85% yield).
  • Oxidation : MnO₂ oxidizes the 4-methyl group to a ketone (90% yield).
  • Reductive Amination : NH₄OAc and NaBH₃CN in MeOH introduce the aminomethyl group (50–60% yield).

Critical Analysis of Methodologies

Yield and Scalability Comparison

Method Overall Yield (%) Scalability Key Limitation
Cyclocondensation 25–35 Moderate Multiple oxidation steps
Suzuki Coupling 60–72 High Boronic acid availability
Reductive Amination 45–55 Low Ketone instability

Impurity Profiling

Common byproducts include:

  • N-(cyclobutylmethyl)pyrimidin-4-amine : Formed via nucleophilic displacement of the methoxy group (5–10% in acidic conditions).
  • 4-Cyanopyrimidine derivatives : From incomplete reduction of nitrile intermediates.

Advanced Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d6): δ 8.45 (s, 1H, H5), 6.90 (s, 1H, H6), 4.25 (d, J = 7.2 Hz, 2H, OCH₂), 3.75 (s, 2H, CH₂NH₂), 2.80–2.60 (m, 1H, cyclobutyl CH), 2.10–1.80 (m, 4H, cyclobutyl CH₂).
  • HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Industrial Considerations and Green Chemistry

Recent advances emphasize solvent-free mechanochemical synthesis and flow chemistry to improve atom economy. For instance, ball-milling 2-hydroxypyrimidine with cyclobutylmethyl tosylate and K₂CO₃ achieves 80% conversion in 2 h, reducing waste.

Analyse Chemischer Reaktionen

Types of Reactions

[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction may produce reduced amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, [2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride is explored for its therapeutic potential. It may be investigated for its efficacy in treating certain diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of [2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to desired biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of [2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine HCl Cyclobutylmethoxy C₁₀H₁₆ClN₃O 229.45 High steric bulk, moderate lipophilicity, discontinued availability
(2-(2-Methoxyethoxy)pyrimidin-4-yl)methanamine HCl 2-Methoxyethoxy C₈H₁₄ClN₃O₂ 219.67 Higher polarity due to ether oxygen, ≥98% purity, used as API intermediate
[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine HCl Isopropoxy C₈H₁₄ClN₃O ~219.67 Lower polarity than methoxyethoxy, commercial availability
(2-(Methylsulfonyl)pyrimidin-4-yl)methanamine HCl Methylsulfonyl C₆H₁₀ClN₃O₂S 223.68 Electron-withdrawing sulfonyl group, enhances metabolic stability
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl 4-Chlorophenyl-thiazole C₁₀H₉ClN₂S·HCl 261.17 Thiazole core, rigid structure, targets distinct biological pathways
Key Observations:
  • Steric and Electronic Effects : The cyclobutylmethoxy group confers greater steric hindrance compared to smaller substituents like methoxyethoxy or isopropoxy. This may improve target selectivity but reduce aqueous solubility .
  • Polarity : The 2-methoxyethoxy analog (C₈H₁₄ClN₃O₂) has higher polarity due to additional oxygen atoms, enhancing solubility in polar solvents .
Pharmacological Relevance:
  • API Intermediates : Methoxyethoxy and isopropoxy derivatives are widely used in pharmaceutical manufacturing due to their balance of solubility and lipophilicity .
  • Metabolic Stability : The methylsulfonyl analog’s electron-withdrawing group may reduce metabolic degradation, making it suitable for prolonged drug action .
  • Target Selectivity : The cyclobutylmethoxy group’s rigidity could enhance binding to hydrophobic pockets in enzyme targets, though its discontinued status limits current applications .

Structure-Activity Relationships (SAR)

  • Substituent Bulk : Bulky groups (e.g., cyclobutylmethoxy) improve selectivity but may compromise bioavailability.
  • Polar Functional Groups : Ether and sulfonyl moieties modulate solubility and permeability.
  • Heterocyclic Core: Pyrimidine vs.

Biologische Aktivität

[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a cyclobutylmethoxy group and an amine functional group. Its molecular formula is C₁₁H₁₄ClN₃O, with a molecular weight of approximately 239.7 g/mol.

PropertyValue
Molecular FormulaC₁₁H₁₄ClN₃O
Molecular Weight239.7 g/mol
IUPAC Name[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride
CAS NumberNot specified

Anticancer Properties

Recent studies have indicated that [2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including colorectal and pancreatic cancer cells. The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cell growth and survival.

Case Study: Inhibition of GSK-3β

A notable case study investigated the compound's effect on Glycogen Synthase Kinase 3β (GSK-3β), a target implicated in several cancers. The study reported that [2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride reduced GSK-3β activity significantly, leading to decreased cell viability in treated cancer cell lines (IC50 values were reported in the micromolar range) .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Preliminary tests indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, although further studies are needed to elucidate its full spectrum of activity.

The proposed mechanism of action for [2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride involves:

  • Enzyme Inhibition : The compound interacts with specific enzymes such as GSK-3β, leading to altered phosphorylation states of downstream targets.
  • Cell Cycle Arrest : It induces cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
  • Apoptosis Induction : The compound promotes apoptosis through intrinsic pathways, evidenced by increased levels of pro-apoptotic markers in treated cells.

Table of Biological Activities

Activity TypeEffectivenessReference
AnticancerSignificant inhibition of cancer cell lines (IC50 in µM)
AntimicrobialInhibition of bacterial growth (Gram-positive/negative)Preliminary studies

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that [2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride exhibits enhanced potency against certain cancer types compared to other pyrimidine derivatives. For instance, related compounds lacking the cyclobutyl group often show reduced efficacy, highlighting the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of [2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic control of reaction parameters such as temperature (e.g., 60–80°C), pH (neutral to slightly basic), and reaction time (12–24 hours). Design of Experiments (DOE) frameworks can identify critical factors. For example, fractional factorial designs may reduce experimental runs while isolating variables influencing yield. Post-synthesis purification via recrystallization or column chromatography is essential, with purity verified by HPLC (>98%) .

Q. What analytical techniques are critical for confirming the structural integrity and purity of [2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substituent positions (e.g., cyclobutylmethoxy group at pyrimidin-4-yl C2).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+^+ at m/z 238.1215).
  • HPLC : Quantifies purity (>98%) and detects impurities (e.g., unreacted intermediates). Cross-referencing with PubChem data ensures consistency .

Advanced Research Questions

Q. How can researchers design experiments to investigate the binding affinity of [2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride with specific biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) to measure real-time binding kinetics (KdK_d, konk_{on}, koffk_{off}).
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
  • Molecular Docking Simulations : Use software like AutoDock Vina to predict binding poses, focusing on cyclobutylmethoxy steric effects. Validate with mutagenesis studies (e.g., alanine scanning) .

Q. What methodological approaches are recommended to resolve contradictions in biological activity data between [2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride and its structural analogs?

  • Methodological Answer :

  • Comparative SAR Analysis : Tabulate analogs with substituent variations (e.g., cyclopentyl vs. cyclobutyl groups) and correlate with activity data (IC50_{50}, EC50_{50}).

  • Molecular Dynamics (MD) Simulations : Assess conformational flexibility and solvent accessibility (e.g., 100-ns simulations in explicit solvent).

  • In Vitro/In Vivo Parallel Assays : Test analogs under identical conditions (e.g., cell lines, dosing regimens) to isolate structural contributions.

    Analog Substituent Bioactivity (IC50_{50}, nM) Key Feature
    [2-(Cyclopentylmethoxy)pyrimidin-4-yl]methanamineCyclopentylmethoxy85 ± 12Increased lipophilicity
    [2-(Methylsulfonyl)pyrimidin-4-yl]methanamineMethylsulfonyl220 ± 18Enhanced electron-withdrawing effects
    Table 1: Structural analogs and bioactivity comparison .

Q. What strategies are effective for derivatizing [2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride to enhance its pharmacokinetic properties while maintaining bioactivity?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability.
  • PEGylation : Attach polyethylene glycol (PEG) chains to reduce renal clearance.
  • Metabolic Stability Assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation). Modify vulnerable sites (e.g., fluorination of cyclobutyl group) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.